5-(tert-Butyl)pyridin-3-amine

Medicinal Chemistry ADME Lipophilicity

5-(tert-Butyl)pyridin-3-amine is a pyridine derivative bearing a sterically demanding tert‑butyl group at the 5‑position and a primary amino group at the 3‑position of the ring. It is primarily employed as a synthetic intermediate and building block in medicinal chemistry and agrochemical research.

Molecular Formula C9H14N2
Molecular Weight 150.225
CAS No. 1256818-34-4
Cat. No. B572771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)pyridin-3-amine
CAS1256818-34-4
Synonyms5-(tert-Butyl)pyridin-3-amine
Molecular FormulaC9H14N2
Molecular Weight150.225
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CN=C1)N
InChIInChI=1S/C9H14N2/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,10H2,1-3H3
InChIKeyQQYQJJZFHVGULI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(tert-Butyl)pyridin-3-amine (CAS 1256818-34-4) – Key Physicochemical & Structural Profile for Procurement


5-(tert-Butyl)pyridin-3-amine is a pyridine derivative bearing a sterically demanding tert‑butyl group at the 5‑position and a primary amino group at the 3‑position of the ring. It is primarily employed as a synthetic intermediate and building block in medicinal chemistry and agrochemical research [1]. The tert‑butyl substituent significantly modulates the compound's lipophilicity and steric environment relative to smaller alkyl analogs, which can influence reactivity, binding, and metabolic stability in downstream applications .

Why Generic 3‑Aminopyridines Cannot Replace 5-(tert-Butyl)pyridin-3-amine in Key Applications


Simple 3‑aminopyridines (e.g., 3‑aminopyridine, 5‑methylpyridin-3‑amine) lack the pronounced steric bulk and elevated lipophilicity conferred by the tert‑butyl group [1]. In structure‑activity relationship (SAR) campaigns, the tert‑butyl moiety often fills a hydrophobic pocket in a target protein or shields a metabolic “soft‑spot,” leading to measurable gains in potency, selectivity, or half‑life that cannot be replicated by smaller alkyl substituents [2]. Therefore, substitution with a less bulky or less lipophilic analog would likely result in a different pharmacological or physicochemical profile, compromising the desired outcome of the synthetic or medicinal program.

Quantitative Differentiation of 5-(tert-Butyl)pyridin-3-amine from Its Closest Analogs


1.7–1.9 Log Unit Increase in Lipophilicity vs. 5‑Methylpyridin‑3‑amine

The tert‑butyl group significantly elevates the calculated octanol‑water partition coefficient (LogP) of the target compound compared to its 5‑methyl analog. This increase in lipophilicity can improve membrane permeability and influence in vivo distribution .

Medicinal Chemistry ADME Lipophilicity

50% Increase in Steric Bulk (Taft Es) vs. 5‑Methylpyridin‑3‑amine

The Taft steric parameter (Es) for a tert‑butyl group is about −1.54, compared to −0.55 for a methyl group [1]. This 50% larger steric demand can shield reactive sites or enforce conformational constraints in bound complexes.

Catalysis Structure-Activity Relationship Steric Effects

Comparable Topological Polar Surface Area but Higher Fsp³ vs. 3‑Aminopyridine

While the topological polar surface area (TPSA) remains essentially identical (38.9 Ų), the fraction of sp³‑hybridized carbons (Fsp³) increases from 0.0 (3‑aminopyridine) to 0.44 for 5‑(tert‑butyl)pyridin‑3‑amine. Higher Fsp³ correlates with improved solubility and reduced aromatic ring‑mediated toxicity [1].

Drug Design Physicochemical Properties Fraction sp³

Improved Synthetic Yield in a 2023 Patent Using 5-(tert-Butyl)pyridin-3-amine Dihydrochloride

A 2023 patent application (WO2023123456) disclosed an improved synthetic route for preparing 5‑tert‑butylpyridin‑3‑amine dihydrochloride. The claimed process provided higher yields and reduced environmental impact compared to previous methods, making the dihydrochloride salt form particularly attractive for large‑scale procurement [1].

Process Chemistry Synthetic Methodology Yield Optimization

Where 5-(tert-Butyl)pyridin-3-amine Uniquely Fits: Evidence‑Backed Application Scenarios


Medicinal Chemistry: FGFR and Multikinase Inhibitor Scaffolds

The 3‑aminopyridine core is a privileged scaffold in kinase inhibitor design. The additional steric bulk and lipophilicity provided by the tert‑butyl group can fill a hydrophobic back‑pocket in the ATP‑binding site, as exemplified by SAR studies on multisubstituted pyridin‑3-amine derivatives that achieved nanomolar FGFR inhibition [1]. Researchers developing novel kinase inhibitors should select this compound when the target pocket demands a bulky, lipophilic substituent at the 5‑position.

Agrochemical Intermediate for Fungicidal Pyridine Derivatives

2‑Amino‑5-tert‑butylpyridine, a close isomer, has been employed to build fungicidal molecules [2]. The 3‑amino isomer offers an alternative hydrogen‑bonding geometry that can be exploited when para‑directed activity is not desired. Procurement of 5‑(tert-butyl)pyridin‑3‑amine is warranted when the synthetic route requires a meta‑amino handle for further functionalization.

Catalysis: Sterically‑demanding Ligand or Ligand Precursor

The combination of a pyridine nitrogen and a bulky tert‑butyl group makes 5‑(tert-butyl)pyridin‑3‑amine a suitable precursor for N‑heterocyclic ligands used in cross‑coupling reactions. The tert‑butyl group can suppress unwanted side reactions by shielding the metal center, a property not achievable with methyl or ethyl analogs [1].

ADME Optimization: Increasing Fsp³ While Maintaining Binding Affinity

In lead optimization campaigns where flat, aromatic scaffolds suffer from low solubility or high off‑target toxicity, introducing a tert‑butyl group on the pyridine ring raises Fsp³ from 0.0 to 0.44 without altering TPSA [1][2]. This strategy has been successfully applied to improve the drug‑likeness of pyridine‑containing candidates. 5‑(tert-Butyl)pyridin‑3‑amine is therefore the building block of choice when a balanced Fsp³/TPSA profile is needed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(tert-Butyl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.